![molecular formula C6H9N3 B12857919 (S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine typically involves the annulation of an imidazole ring to a pyrrole ring. One common method includes the reaction of a suitable diamine with an appropriate ketone under controlled conditions. For example, a solution of ethyl trifluoropyruvate and a methyl ketone in 1,4-dioxane can be reacted with a diamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like 1,4-dioxane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in material science, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrrolo[1,2-a]imidazoles: These compounds share a similar fused ring structure but differ in the degree of saturation.
Tetrahydropyrrolo[1,2-a]imidazoles: These are more saturated derivatives with different reactivity and properties.
Perhydropyrrolo[1,2-a]imidazoles: Fully saturated compounds with distinct biological activities.
Uniqueness
(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9N3 |
---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine |
InChI |
InChI=1S/C6H9N3/c7-5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4,7H2/t5-/m0/s1 |
InChI Key |
MQFKXEBZRMCXCH-YFKPBYRVSA-N |
Isomeric SMILES |
C1[C@@H](CN2C1=NC=C2)N |
Canonical SMILES |
C1C(CN2C1=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.